molecular formula C17H24N2O7S2 B14927251 2-Ethyl 4-methyl 3-methyl-5-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)thiophene-2,4-dicarboxylate

2-Ethyl 4-methyl 3-methyl-5-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)thiophene-2,4-dicarboxylate

Cat. No.: B14927251
M. Wt: 432.5 g/mol
InChI Key: VYMGEWJAJWFRLE-UHFFFAOYSA-N
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Description

2-ETHYL 4-METHYL 3-METHYL-5-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and a piperidine moiety, which is a six-membered nitrogen-containing ring. The presence of multiple functional groups, including ester, amide, and sulfonyl groups, makes this compound highly versatile for chemical modifications and applications.

Preparation Methods

The synthesis of 2-ETHYL 4-METHYL 3-METHYL-5-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE involves several steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thiophene ring.

    Functional Group Modifications: The ester, amide, and sulfonyl groups are introduced through various functional group interconversions, such as esterification, amidation, and sulfonylation reactions.

Industrial production methods for this compound would involve optimizing these synthetic steps for large-scale production, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

2-ETHYL 4-METHYL 3-METHYL-5-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the sulfur atom in the thiophene ring.

    Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions.

Scientific Research Applications

2-ETHYL 4-METHYL 3-METHYL-5-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability.

Mechanism of Action

The mechanism of action of 2-ETHYL 4-METHYL 3-METHYL-5-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to the modulation of their activity. The presence of multiple functional groups allows the compound to form various types of interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding, with its molecular targets.

Comparison with Similar Compounds

2-ETHYL 4-METHYL 3-METHYL-5-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE can be compared with other similar compounds, such as:

    Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid and 2,5-dimethylthiophene, share similar chemical properties and reactivity.

    Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine-4-carboxylic acid and 1-methylpiperidine, have similar structural features and biological activities.

    Sulfonyl Compounds: Compounds containing the sulfonyl group, such as methanesulfonyl chloride and p-toluenesulfonyl chloride, exhibit similar reactivity in chemical reactions.

The uniqueness of 2-ETHYL 4-METHYL 3-METHYL-5-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE lies in the combination of these functional groups, which imparts specific chemical and biological properties to the compound.

Properties

Molecular Formula

C17H24N2O7S2

Molecular Weight

432.5 g/mol

IUPAC Name

2-O-ethyl 4-O-methyl 3-methyl-5-[(1-methylsulfonylpiperidine-4-carbonyl)amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C17H24N2O7S2/c1-5-26-17(22)13-10(2)12(16(21)25-3)15(27-13)18-14(20)11-6-8-19(9-7-11)28(4,23)24/h11H,5-9H2,1-4H3,(H,18,20)

InChI Key

VYMGEWJAJWFRLE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2CCN(CC2)S(=O)(=O)C)C(=O)OC)C

Origin of Product

United States

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